2-[carbamoyl(methyl)amino]-N-[cyano(2,3-dichlorophenyl)methyl]acetamide
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Overview
Description
2-[carbamoyl(methyl)amino]-N-[cyano(2,3-dichlorophenyl)methyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a cyano group, a dichlorophenyl group, and a carbamoyl group. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[carbamoyl(methyl)amino]-N-[cyano(2,3-dichlorophenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,3-dichlorobenzyl cyanide with methyl isocyanate under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[carbamoyl(methyl)amino]-N-[cyano(2,3-dichlorophenyl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where one or both chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-[carbamoyl(methyl)amino]-N-[cyano(2,3-dichlorophenyl)methyl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[carbamoyl(methyl)amino]-N-[cyano(2,3-dichlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The cyano group and carbamoyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways or chemical reactions, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamides and dichlorophenyl derivatives, such as:
- 2-[carbamoyl(methyl)amino]-N-[cyano(2,4-dichlorophenyl)methyl]acetamide
- 2-[carbamoyl(methyl)amino]-N-[cyano(2,5-dichlorophenyl)methyl]acetamide
Uniqueness
The uniqueness of 2-[carbamoyl(methyl)amino]-N-[cyano(2,3-dichlorophenyl)methyl]acetamide lies in its specific substitution pattern on the phenyl ring and the presence of both cyano and carbamoyl groups
Properties
IUPAC Name |
2-[carbamoyl(methyl)amino]-N-[cyano-(2,3-dichlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4O2/c1-18(12(16)20)6-10(19)17-9(5-15)7-3-2-4-8(13)11(7)14/h2-4,9H,6H2,1H3,(H2,16,20)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTWROOMXVBKQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC(C#N)C1=C(C(=CC=C1)Cl)Cl)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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